1,5-Dimorpholinoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimorpholinoanthraquinone, also known as DMAQ, is a synthetic organic compound that belongs to the anthraquinone family. It is commonly used as a redox mediator in electrochemical reactions, and it has been extensively studied for its potential applications in various fields, including analytical chemistry, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of 1,5-Dimorpholinoanthraquinone involves the transfer of electrons between the electrode and the analyte. 1,5-Dimorpholinoanthraquinone acts as a shuttle that accepts electrons from the analyte and transfers them to the electrode, thereby facilitating the electrochemical reaction. The redox potential of 1,5-Dimorpholinoanthraquinone can be tuned by modifying its chemical structure, which allows for the optimization of its performance in different applications.
Biochemical and Physiological Effects:
1,5-Dimorpholinoanthraquinone has been shown to have low toxicity and good biocompatibility, making it suitable for biomedical applications. It has been used as a photosensitizer in photodynamic therapy for cancer treatment, where it induces cell death by generating reactive oxygen species upon exposure to light. 1,5-Dimorpholinoanthraquinone has also been studied for its potential use in drug delivery systems, as it can be conjugated with various biomolecules to target specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dimorpholinoanthraquinone has several advantages for lab experiments, including its high redox potential, good solubility in common solvents, and low toxicity. However, its stability can be affected by exposure to air or light, and it can undergo self-oxidation in the absence of an analyte. Therefore, proper storage and handling are essential to maintain the quality of 1,5-Dimorpholinoanthraquinone.
Zukünftige Richtungen
There are several future directions for the research on 1,5-Dimorpholinoanthraquinone. One potential application is in the development of high-performance organic solar cells, where 1,5-Dimorpholinoanthraquinone can be used as a hole transport material. Another direction is in the design of new redox mediators with improved stability and performance, which can be achieved through chemical modification of 1,5-Dimorpholinoanthraquinone or the synthesis of new compounds. Furthermore, 1,5-Dimorpholinoanthraquinone can be explored for its potential use in other fields, such as catalysis, energy storage, and environmental monitoring.
Conclusion:
In conclusion, 1,5-Dimorpholinoanthraquinone is a versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,5-Dimorpholinoanthraquinone and its derivatives can lead to the development of new materials and technologies with significant societal impact.
Synthesemethoden
The synthesis of 1,5-Dimorpholinoanthraquinone involves the reaction of 1,5-diaminoanthraquinone with morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,5-Dimorpholinoanthraquinone as a dark red crystalline powder. The purity of 1,5-Dimorpholinoanthraquinone can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1,5-Dimorpholinoanthraquinone has been widely used as a redox mediator in various electrochemical reactions, such as the detection of neurotransmitters, DNA analysis, and biosensors. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1,5-Dimorpholinoanthraquinone has been studied for its potential application in organic solar cells, polymer electrolytes, and electrochromic devices.
Eigenschaften
Produktname |
1,5-Dimorpholinoanthraquinone |
---|---|
Molekularformel |
C22H22N2O4 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1,5-dimorpholin-4-ylanthracene-9,10-dione |
InChI |
InChI=1S/C22H22N2O4/c25-21-15-3-1-5-17(23-7-11-27-12-8-23)19(15)22(26)16-4-2-6-18(20(16)21)24-9-13-28-14-10-24/h1-6H,7-14H2 |
InChI-Schlüssel |
AJHIVAGFIDZCHL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
Kanonische SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.